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N-(cyclopropylmethyl)cyclooctanamine
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Overview
Description
N-(cyclopropylmethyl)cyclooctanamine is an organic compound with the molecular formula C12H23N It is a derivative of cyclooctanamine, where a cyclopropylmethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)cyclooctanamine typically involves the reaction of cyclooctanamine with cyclopropylmethyl halides under basic conditions. One common method is to react cyclooctanamine with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)cyclooctanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Cyclooctylamine derivatives.
Substitution: Various substituted cyclooctanamine derivatives depending on the substituent introduced.
Scientific Research Applications
N-(cyclopropylmethyl)cyclooctanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclooctanamine: The parent compound without the cyclopropylmethyl group.
N-(cyclopropylmethyl)aniline: A similar compound where the cyclooctane ring is replaced by a benzene ring.
N-(cyclopropylmethyl)morpholine: A compound with a morpholine ring instead of a cyclooctane ring.
Uniqueness
N-(cyclopropylmethyl)cyclooctanamine is unique due to its combination of the cyclooctane ring and the cyclopropylmethyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
N-(Cyclopropylmethyl)cyclooctanamine is a compound of interest due to its potential biological activities, particularly in the context of opioid receptor modulation. This article synthesizes current research findings, case studies, and relevant data regarding its biological activity.
- Molecular Formula : C12H17N
- Molecular Weight : 175.27 g/mol
- CAS Registry Number : 5452-37-9
This compound has been investigated for its role as a selective agonist of kappa opioid receptors (κOR). The modulation of these receptors is significant in the development of analgesics with reduced side effects compared to traditional opioid therapies.
Key Findings:
- Selectivity : The compound exhibits a marked selectivity for κOR over mu (μOR) and delta (δOR) opioid receptors, which is crucial for minimizing adverse effects associated with μOR activation, such as respiratory depression and addiction potential .
- Pharmacokinetics : In preclinical studies, compounds similar to this compound demonstrated improved pharmacokinetic profiles, including enhanced solubility and bioavailability. For instance, one analog showed a 40-fold increase in oral bioavailability in rat models .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its analogs.
Table 1: Summary of Biological Activity Studies
Study Reference | Compound Tested | Receptor Affinity (nM) | Selectivity Ratio (κOR/μOR) | Observations |
---|---|---|---|---|
SLL-1206 | <10 | High | Reduced CNS effects | |
Cyclooctanamine | 50 | Moderate | Basic pharmacological profile |
Case Studies
- Kappa Opioid Receptor Agonism : A study identified a series of N-substituted cyclooctanamines, with this compound being one of the most potent κOR agonists. The study highlighted its potential utility in pain management without the typical side effects associated with μOR agonists .
- Comparative Analysis : In a comparative analysis involving various opioid receptor agonists, this compound was noted for its favorable balance between potency and selectivity. This characteristic positions it as a candidate for further development in therapeutic applications targeting pain relief .
Properties
Molecular Formula |
C12H23N |
---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)cyclooctanamine |
InChI |
InChI=1S/C12H23N/c1-2-4-6-12(7-5-3-1)13-10-11-8-9-11/h11-13H,1-10H2 |
InChI Key |
MSJHBFGRICMXFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NCC2CC2 |
Origin of Product |
United States |
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